molecular formula C23H24ClN5O2 B2364639 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251682-84-4

2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2364639
CAS No.: 1251682-84-4
M. Wt: 437.93
InChI Key: BNSASSYCZPURDU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with a distinctive molecular structure. This compound encompasses diverse functional groups including a chloro group, a triazole ring, and a benzamide moiety, endowing it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:

  • Starting Materials: Commonly, the synthesis begins with readily available precursors such as 3,4-dimethylbenzaldehyde, piperidine, and benzoyl chloride.

  • Key Reactions: The synthesis involves a series of nucleophilic substitutions, cycloadditions, and amidation reactions.

  • Reaction Conditions: Optimal conditions generally include temperature regulation, solvent choice (e.g., dichloromethane, ethanol), and catalyst presence.

Industrial Production Methods

On an industrial scale, the production employs:

  • Batch Processes: Ensuring precise control over reaction parameters.

  • Flow Chemistry: For enhanced efficiency and scalability, continuous flow techniques might be applied.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various reactions:

  • Oxidation: Leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Can convert functional groups to their respective reduced forms.

  • Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Commonly involves reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Typical reagents include lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: Employs reagents such as alkyl halides for alkylation or acyl chlorides for acylation.

Major Products

The reactions result in a variety of products, such as:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Corresponding amines or alcohols.

  • Substitution Products: Derivatives with altered substituents on the aromatic ring or triazole moiety.

Scientific Research Applications

2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has found applications in multiple fields:

  • Chemistry: As an intermediate in organic synthesis and catalysis studies.

  • Biology: Used in studies of enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Enzymes, receptors, and proteins with specific binding sites for the triazole or benzamide groups.

  • Pathways: Inhibition or activation of biochemical pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

  • 2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Uniqueness

What sets 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific 3,4-dimethylphenyl substitution, which may impart unique binding affinities and selectivity in biological systems compared to its analogs.

This is just the tip of the iceberg. The compound's specific reactions, mechanisms, and uses might be subject to ongoing research and discoveries. Fascinating, isn't it?

Properties

IUPAC Name

2-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15-7-8-18(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-17(10-12-28)25-22(30)19-5-3-4-6-20(19)24/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSASSYCZPURDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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